molecular formula C14H10Cl2O B2907928 1-(3,4-Dichlorophenyl)-2-phenylethanone CAS No. 93534-22-6

1-(3,4-Dichlorophenyl)-2-phenylethanone

Cat. No. B2907928
M. Wt: 265.13
InChI Key: KAFWXCAYPANGFU-UHFFFAOYSA-N
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Patent
US04663341

Procedure details

In a 500 ml round bottomed flask was placed 75 g of crude 3,4-dichlorophenyl benzyl carbinol and 300 ml of acetone. The reaction mixture was cooled to 0° C. and a solution of 20 g of chromic anhydride and 17.25 ml of concentrated sulfuric acid in 60 ml of water was added at a rate to keep the internal temperature below 5° C. After stirring an additional 15 minutes, the reaction was quenched with 10 ml of isopropanol and partitioned between ethyl ether and water. The organic layer was washed with brine, dried, and concentrated. The resulting crude ketone was crystallized from hexane yielding 51 g of 3,4-dichlorophenyl benzyl ketone.
Name
3,4-dichlorophenyl benzyl carbinol
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
17.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[OH:10])[CH:5]=[CH:6][C:7]=1[Cl:8].CC(C)=O.S(=O)(=O)(O)O>O>[CH2:11]([C:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)=[O:10])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
3,4-dichlorophenyl benzyl carbinol
Quantity
75 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(O)CC1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
chromic anhydride
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
17.25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml round bottomed flask was placed
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 10 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl ether and water
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude ketone was crystallized from hexane yielding 51 g of 3,4-dichlorophenyl benzyl ketone

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)C(=O)C1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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